Journal Name:Smart Materials and Structures
Journal ISSN:0964-1726
IF:4.131
Journal Website:http://iopscience.iop.org/0964-1726
Year of Origin:1992
Publisher:IOP Publishing Ltd.
Number of Articles Per Year:402
Publishing Cycle:Bimonthly
OA or Not:Not
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-06-07 , DOI:
10.1021/acs.oprd.3c00173
The published version of this paper shows a typographical error in the coefficient of C in the Roche–Genentech–Chugai model as 0.6. The correct coefficient is 0.06. This correction does not impact any other aspect of the paper. This article has not yet been cited by other publications.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-06-07 , DOI:
10.1021/acs.oprd.3c00105
The development of an exocyclic-selective, chromane-forming Heck reaction is reported. Detailed mechanistic studies revealed the crucial role of a bisphosphine mono-oxide-based Pd complex to promote high exo:endo alkene selectivity (>99:1) in the Heck reaction. Low levels of NMP peroxide in NMP (reaction solvent) can impact this selectivity by overoxidizing the ligand to bisphosphineoxide and promoting catalyst decomposition. The resultant colloidal Pd facilitates isomerization leading to significant levels of the undesired endocyclic alkene (>10%). A second-generation process is therefore developed to mitigate the risk of peroxides in NMP.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.oprd.3c00100
The onset of the N-nitrosamine (NA) saga in 2018 was chiefly related to certain small dialkyl N-nitrosamines originating from the synthesis of the active pharmaceutical ingredient (API). However, the subsequent comprehensive assessments performed on APIs, formulated drug products, and packaging put a different type of NAs in the limelight: a diverse range of complex so-called nitrosamine drug-substance-related impurities (NDSRIs). They may form due to the presence of potentially nitrosatable secondary or tertiary amine moieties in APIs or API impurities and nitrosating agents formed from low levels of nitrite present as impurities. The unique properties of the amine functional group make it irreplaceable in the synthesis of APIs. While nitrite levels may be reduced, the formation of NAs in drug products cannot be completely prevented, and the class default acceptable intake (AI) of 18 ng/day currently poses significant challenges in terms of both viable control and analysis at such low levels. Even so, NA exposure through pharmaceuticals is expected to be orders of magnitude lower than the exposure via food or endogenous formation. While robust carcinogenicity data are available for many of the small, simple NAs, there is a distinct absence of such data for most NDSRIs. Many working groups have therefore been established to share data and rapidly improve knowledge (whether in terms of toxicity data, structure–activity relationships, or analytical techniques), to define best practices to assess the genotoxic potential of NDSRIs, and to advance methods to calculate AIs based on solid scientific rationales. Ultimately, to protect patients from true cancer risk and secure access to important medicines, it is crucial for manufacturers and health authorities to pursue efforts to implement NA control strategies that are equally effective and realistic. As patient safety is paramount, the pharmaceutical industry is committed to ensuring that the medicines it supplies are safe and effective. Where legitimate safety concerns exist, it is undisputed that appropriate actions must be taken, which could include withdrawal of products from the market.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-06 , DOI:
10.1021/acs.oprd.3c00102
Open-angle glaucoma (OAG) is a chronic and degenerative condition that causes optic nerve damage and potential blindness. The objective of this review is to provide a brief overview on OAG with emphasis on the importance of prostaglandin analogues for eye care. Bimatoprost (6) is an important prostaglandin analogue widely used in several medications for the treatment of open-angle glaucoma. A literary review of the various approaches reported for the synthesis of bimatoprost (6) drug substance is presented. In addition, the reported bimatoprost (6) synthetic routes are assessed to identify strengths and weaknesses from a drug substance process chemistry perspective. A summary of bimatoprost (6) synthetic routes assessment is also provided based on drug substance quality, process, and environmental considerations.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.oprd.3c00113
Seltorexant (1) is currently under clinical development as a selective orexin-2 antagonist for the treatment of major depressive disorder with insomnia symptoms. During the investigation of an improved synthesis route, a key (3 + 2) cycloaddition reaction was found to occur only at very high temperatures (>250 °C). An exploratory process development of such a challenging high-temperature cycloaddition was demonstrated in a continuous flow process. Together with the development of other steps, a proof of concept to the improved synthesis route to seltorexant was established.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-06 , DOI:
10.1021/acs.oprd.3c00152
A one-step and highly enantioselective synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol ((R)-I), a key chiral intermediate toward preparation of the tyrosine kinase inhibitor repotrectinib, has been developed. Starting from the easily available substrate 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (2a), the target product (R)-I was prepared in an optically pure form through a Ru-catalyzed asymmetric reductive amination with NH4OAc as the nitrogen source and H2 as the reducing agent. The reaction can be carried out on a 20 g scale using a continuous-flow reactor instead of a traditional batch reactor. The flow technology enables higher reaction efficiency and does not require column chromatography for product purification. Compared to the known procedures, this method avoids the use of expensive chiral auxiliaries and protecting group operations, making it a step-economical and cost-effective alternative strategy for production of repotrectinib.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-06-28 , DOI:
10.1021/acs.oprd.3c00140
By combining the unique targeting ability of monoclonal antibodies with the cancer-killing ability of cytotoxins, antibody–drug conjugates (ADCs) exhibit unique properties that preclude them from being viewed strictly as either a biologic or a small molecule. Instead, they are more accurately considered as hybrid compounds with unique attributes. In the absence of a formal regulatory guidance for Chemistry, Manufacturing, and Controls (CMC) development specific to ADCs, biopharmaceutical industry companies and regulatory agencies follow existing regulatory guidelines for small molecule drugs and monoclonal antibodies. Conventional regulatory strategies involve the need to understand material attributes and their potential impact to downstream quality. Control strategies for both small and large molecule development should consider the origin and significance of impurities as they relate to the final ADC drug substance. This understanding is also used to help designate a starting material (SM) for CMC regulatory filings. While historically regulatory authorities have treated the drug-linker as a drug substance, it is in fact an intermediate in the ADC process. This paper discusses how the principles of ICH Q11 for SM designation for drug substance (e.g., the ADC) can be applied to the drug-linker moiety to support identification of suitable SMs for ADCs. It also highlights key ADC factors, including the structure of the hybrid conjugate and specific manufacturing steps such as the post-conjugation purification by ultrafiltration/diafiltration, that should be incorporated into the SM designation process and the overall control strategy for small molecule impurities.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-06-20 , DOI:
10.1021/acs.oprd.3c00091
The ability to quickly generate and identify crystalline solids for organic compounds in a parallel fashion requires a rapid, adaptable crystallization screening strategy that delivers reliable, valuable, and consistent results. The key to the system is a standard platform small-scale (0.5–2 mg) crystallizer screening array that reproducibly crystallizes compounds and facilitates the presentation of crystallization samples to both an automated polarized light microscope and an instrument capable of PXRD analysis. Data science technologies were leveraged to streamline the workflow of data visualization and processing. The fully developed workflow successfully used both single-crystal and PXRD analyses to identify multiple polymorphs of a test compound in a single screening experiment on 200 mg of input material with commercially available crystallizers and instruments to perform a highly detailed crystallization screening study. The methods and techniques described herein are fully transferrable to those working in the synthetic organic chemistry field.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-06-06 , DOI:
10.1021/acs.oprd.3c00118
Synthetic routes to drug products typically introduce several potentially mutagenic impurities (PMIs) which require controlling to a safe level in the final drug substance, generally directed by the control options within the ICH M7 guideline. These impurities are most commonly introduced due to their specific synthetic utility; however, the formation of a PMI can also occur indirectly from a combination of otherwise nonmutagenic sources, as was the case for NDMA within valsartan. Identifying these formation risks currently relies on manually assessing the synthetic route, a process requiring extensive knowledge and potentially liable to oversight. Herein we report on the development of functionality within an in silico risk assessment tool to facilitate the identification of synthetic stages which introduce the risk of formation of PMIs for industrial and/or regulatory users.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-06-02 , DOI:
10.1021/acs.oprd.2c00387
The article presents a process research study of 3-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (1), a crucial intermediate in the synthesis of baloxavir marboxil. The original four-step sequence exhibited various limitations, such as low yield (43%), the use of problematic solvents, a large excess of costly reagents, safety concerns, and impurity control difficulties. To address these challenges, process optimization was carried out to achieve the desired goals for large-scale industrial production. Optimization of the enamine 4b synthesis was performed, resulting in the development of an azeotropic removal method for the byproduct methanol. This improvement led to minimized ring-opening impurity 15 and a significant reduction in the consumption of the condensation reagent. Furthermore, a simplified one-pot two-step oxidation sequence was devised to streamline the process for the synthesis of compound 1. This optimization involved controlling the formation of hydrolytic impurity 16 and its downstream aldol condensation form 17. The optimized process was successfully demonstrated on a 600 g scale with a product purity of 99.9%, and the overall yield was substantially improved, rising from 43 to 66%.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | INSTRUMENTS & INSTRUMENTATION 仪器仪表2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.90 | 117 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://atom.iop.org/atom/usermgmt.nsf/EGWebSubmissionWelcome?OpenForm&ISSN=0964-1726